4-(1-acetylpiperidin-4-yl)benzoic acid methyl ester safety data sheet
4-(1-acetylpiperidin-4-yl)benzoic acid methyl ester safety data sheet
Topic: Technical Guide: Methyl 4-(1-acetylpiperidin-4-yl)benzoate Content Type: In-depth Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Engineers, and HSE Officers[1]
[1]
Executive Summary & Chemical Identity
Methyl 4-(1-acetylpiperidin-4-yl)benzoate is a specialized pharmaceutical intermediate belonging to the class of phenyl-piperidines.[1] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., muscarinic or histaminergic antagonists) and PARP inhibitors.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive workflow for the synthesis, handling, and safety profiling of this compound. Unlike commodity chemicals, this intermediate requires specific attention to its metabolic stability and hydrolysis potential.[1]
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | Methyl 4-(1-acetylpiperidin-4-yl)benzoate |
| Synonyms | 4-(1-Acetyl-4-piperidinyl)benzoic acid methyl ester; N-Acetyl-4-(4-methoxycarbonylphenyl)piperidine |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| CAS Number | Not widely listed as commodity; synthesized from CAS 281235-04-9 |
| SMILES | COC(=O)C1=CC=C(C2CCN(CC2)C(C)=O)C=C1 |
| Physical State | Off-white to pale yellow solid (Standard) |
Physicochemical Profile & Stability
Understanding the physical properties is essential for purification and storage.[1] The lipophilicity (LogP) indicates this compound is moderately permeable, suitable for organic extraction but requiring polar solvents for complete dissolution.
| Property | Value (Experimental/Predicted) | Operational Implication |
| Melting Point | 112–116 °C | Solid handling; suitable for recrystallization from EtOAc/Hexane.[1] |
| Boiling Point | ~420 °C (Predicted) | Not volatile; low inhalation risk from vapor at RT. |
| LogP | 1.9 – 2.2 | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| pKa | N/A (Amide is non-basic) | Unlike its parent amine, this compound will not form salts with mild acids. |
| Stability | Hydrolysis-sensitive | Ester moiety is susceptible to hydrolysis in strong base/acid.[1][2] |
Hazard Identification & Toxicology (GHS Classification)
Note: As a research intermediate, specific toxicological data may be extrapolated from structure-activity relationships (SAR) of analogous phenyl-piperidines.[1]
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Statements:
Toxicological Insights (SAR Analysis)
-
Acute Toxicity: Predicted Low-Moderate.[1] The acetylation of the piperidine nitrogen reduces the acute toxicity associated with free secondary amines (which can be caustic).
-
Metabolic Activation: The methyl ester is a "soft drug" motif, likely to be hydrolyzed by carboxylesterases in vivo to the free acid (Benzoic acid derivative), which is generally rapidly excreted.
-
Sensitization: No specific alerts, but acylated piperidines should be treated as potential sensitizers upon prolonged contact.[1]
Emergency Response Logic
The following decision tree outlines the immediate response to exposure incidents.
Figure 1: Emergency response workflow for exposure to phenyl-piperidine intermediates.
Synthesis & Operational Protocol
This section details the synthesis of the target compound from its commercially available precursor, Methyl 4-(piperidin-4-yl)benzoate (CAS 281235-04-9).[1] This protocol is designed to be self-validating using Thin Layer Chromatography (TLC).[1]
Synthesis Workflow (Acetylation)
Objective: Cap the secondary amine to prevent side reactions during subsequent steps.
-
Reagents:
-
Starting Material: Methyl 4-(piperidin-4-yl)benzoate (1.0 eq).[1]
-
Reagent: Acetic Anhydride (
) (1.1 eq) or Acetyl Chloride (1.1 eq). -
Base: Triethylamine (
) (1.5 eq). -
Solvent: Dichloromethane (DCM) (anhydrous).
-
-
Protocol:
-
Step 1: Dissolve amine in DCM at 0°C under
atmosphere. -
Step 2: Add
.[1] -
Step 3: Dropwise addition of
.[1] Exothermic reaction – monitor temperature.[1] -
Step 4 (Validation): Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Check TLC (5% MeOH in DCM). Starting material (polar, baseline) should disappear; Product (less polar) appears.
-
-
Step 5 (Workup): Wash with 1N HCl (removes unreacted amine/base), then Sat.
, then Brine.[1][5] -
Step 6: Dry over
and concentrate.
-
Hydrolysis (Downstream Application)
A common next step is hydrolyzing the ester to the free acid for coupling.
Figure 2: Synthesis and downstream activation pathway.
Storage & Handling Requirements
To maintain the integrity of the ester and amide bonds, strict storage conditions are required.
-
Moisture Control: The methyl ester is susceptible to hydrolysis over long periods if exposed to moisture.[1] Store in a desiccator.
-
Temperature: Store at 2–8°C . While stable at RT for short periods, cold storage prevents slow transesterification or degradation.[1]
-
Incompatibilities:
-
Strong Oxidizers: Can attack the piperidine ring.[1]
-
Strong Acids/Bases: Will hydrolyze the ester to the carboxylic acid.
-
References
-
PubChem. (2025).[1][6] Compound Summary: (4-Acetyl-1-methylpiperidin-4-yl) benzoate (Analog).[1] National Library of Medicine.[1] [Link][1]
Sources
- 1. Methyl 4-(piperidin-3-yl)benzoate hydrochloride | 1187173-13-2 [sigmaaldrich.com]
- 2. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate [cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Acetyl-1-methylpiperidin-4-yl) benzoate | C15H19NO3 | CID 57436 - PubChem [pubchem.ncbi.nlm.nih.gov]
